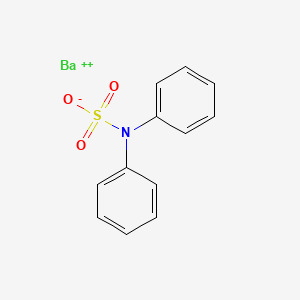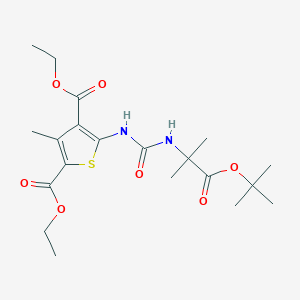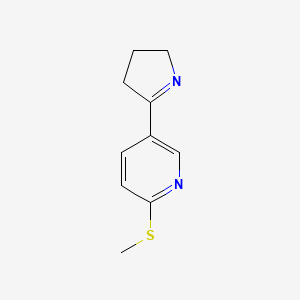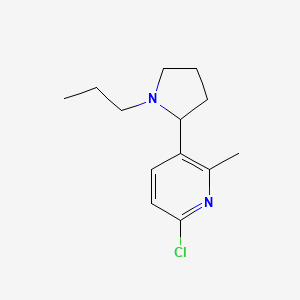
barium(2+);N,N-diphenylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfamate de baryum(2+);N,N-diphényle est un composé chimique qui se compose d'un ion baryum (Ba²⁺) et d'un N,N-diphénylsulfamate. Ce composé est connu pour ses propriétés uniques et ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du sulfamate de baryum(2+);N,N-diphényle implique généralement la réaction de sels de baryum avec l'acide N,N-diphénylsulfamique. La réaction est effectuée en milieu aqueux et le produit est précipité hors de la solution. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées afin d'assurer la pureté et le rendement du produit.
Méthodes de production industrielle
Dans les milieux industriels, la production de sulfamate de baryum(2+);N,N-diphényle implique des réactions à grande échelle utilisant des réactifs de haute pureté. Le processus comprend des étapes telles que le mélange, le chauffage et la filtration pour obtenir le produit final. Des techniques avancées comme les microémulsions et les réacteurs à disque tournant sont utilisées pour contrôler la taille et la forme des particules du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le sulfamate de baryum(2+);N,N-diphényle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Il peut également être réduit à l'aide d'agents réducteurs appropriés.
Substitution : Le composé peut participer à des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour les réactions de substitution. Les conditions de réaction, telles que la température, la pression et le solvant, sont optimisées en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés d'acide sulfonique, tandis que la réduction peut produire des dérivés d'amine.
Applications de la recherche scientifique
Le sulfamate de baryum(2+);N,N-diphényle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme agent de diagnostic.
Industrie : Il est utilisé dans la production de matériaux avancés et comme catalyseur dans certains processus industriels
Mécanisme d'action
Le mécanisme d'action du sulfamate de baryum(2+);N,N-diphényle implique son interaction avec des cibles moléculaires et des voies spécifiques. L'ion baryum (Ba²⁺) peut interagir avec divers composants cellulaires, affectant des processus tels que le transport ionique et l'activité enzymatique. La partie N,N-diphénylsulfamate peut interagir avec les protéines et autres biomolécules, influençant leur fonction et leur activité .
Applications De Recherche Scientifique
Barium(2+);N,N-diphenylsulfamate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of barium(2+);N,N-diphenylsulfamate involves its interaction with specific molecular targets and pathways. The barium ion (Ba²⁺) can interact with various cellular components, affecting processes such as ion transport and enzyme activity. The N,N-diphenylsulfamate moiety can interact with proteins and other biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfate de baryum : Utilisé comme agent de contraste en imagerie médicale.
Chlorure de baryum : Couramment utilisé en laboratoire et dans les applications industrielles.
Acide N,N-diphénylsulfamique : Un précurseur dans la synthèse du sulfamate de baryum(2+);N,N-diphényle.
Unicité
Le sulfamate de baryum(2+);N,N-diphényle est unique en raison de sa combinaison spécifique de baryum et de N,N-diphénylsulfamate, ce qui lui confère des propriétés chimiques et physiques distinctes. Ses applications dans divers domaines, tels que la chimie, la biologie et l'industrie, mettent en évidence sa polyvalence et son importance .
Propriétés
Formule moléculaire |
C12H10BaNO3S+ |
|---|---|
Poids moléculaire |
385.61 g/mol |
Nom IUPAC |
barium(2+);N,N-diphenylsulfamate |
InChI |
InChI=1S/C12H11NO3S.Ba/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,14,15,16);/q;+2/p-1 |
Clé InChI |
VEJZVCYJTNIIBP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)


![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)
![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)

![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)

![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)


![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
